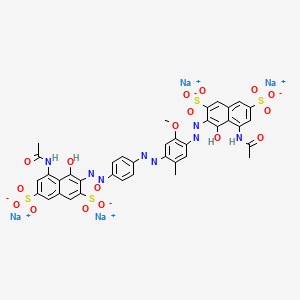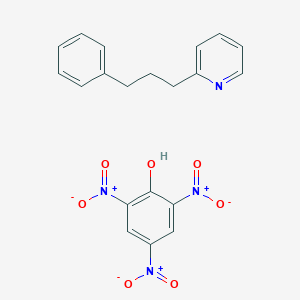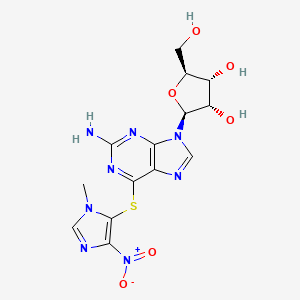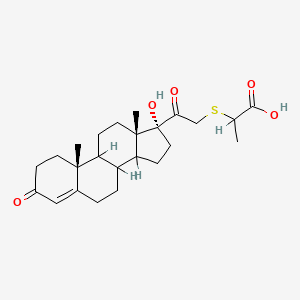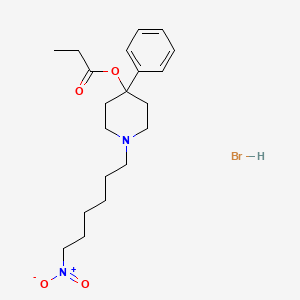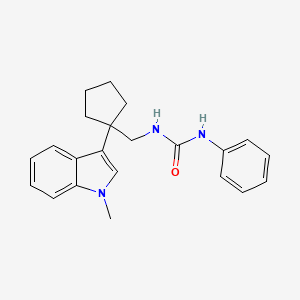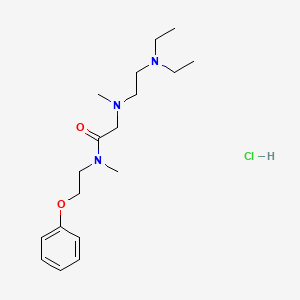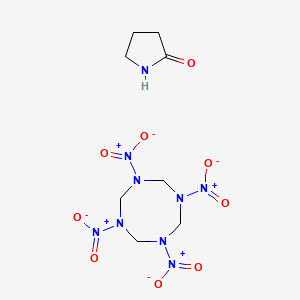
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydroxypropoxy group, which is further modified with an isopropylamino group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The hydroxypropoxy group can be introduced through an etherification reaction using appropriate alcohols and base catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(2-hydroxy-3-(methylamino)propoxy)-benzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group.
2-Amino-6-(2-hydroxy-3-(ethylamino)propoxy)-benzoic acid: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
58670-83-0 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid |
InChI |
InChI=1S/C13H20N2O4/c1-8(2)15-6-9(16)7-19-11-5-3-4-10(14)12(11)13(17)18/h3-5,8-9,15-16H,6-7,14H2,1-2H3,(H,17,18) |
Clé InChI |
SGJKTMVLGGQOGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC(=C1C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


